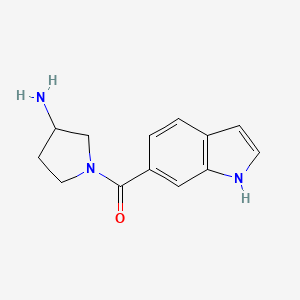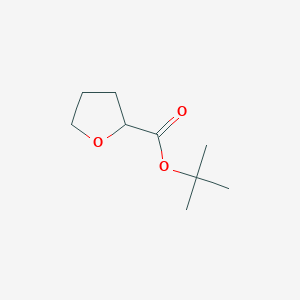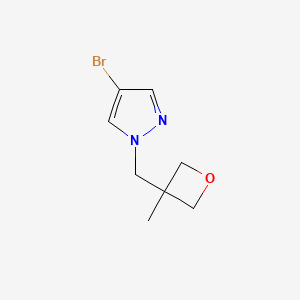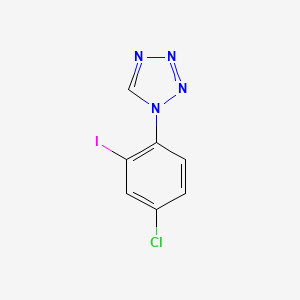
1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol
Overview
Description
1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol is a chemical compound with the CAS Number: 1344288-73-8 . It has a molecular weight of 187.28 and its IUPAC name is 1-[2-(hydroxymethyl)-2-methylbutyl]pyrrolidin-3-ol . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H21NO2/c1-3-10(2,8-12)7-11-5-4-9(13)6-11/h9,12-13H,3-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The physical form of 1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol is an oil . It is stored at room temperature .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine derivatives, including "1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol," have significant applications in drug discovery. These compounds, characterized by their pyrrolidine ring, are explored for their potential in treating various human diseases due to their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage. The versatility of pyrrolidine derivatives in synthesizing bioactive molecules with target selectivity is highlighted by their extensive study in recent literature. The structural features of pyrrolidine, such as sp^3-hybridization and pseudorotation, contribute to its broad applicability in medicinal chemistry, offering a pathway to novel therapeutic agents with diverse biological profiles (Li Petri et al., 2021).
Biomarker for Tobacco Exposure and Cancer Research
Research on human urinary carcinogen metabolites has identified the role of pyrrolidine derivatives in evaluating exposure to tobacco smoke and the associated risk of cancer. These studies measure metabolites including pyrrolidine derivatives in the urine of smokers and non-smokers exposed to environmental tobacco smoke, providing critical data for understanding carcinogen metabolism and exposure levels. Biomarkers derived from pyrrolidine compounds, such as NNAL and its glucuronides, are particularly valuable for their high specificity to tobacco-related carcinogens, offering insights into the mechanisms of tobacco-induced carcinogenesis and potential pathways for intervention (Hecht, 2002).
Aroma Compounds in Food Industry
In the food industry, pyrrolidine derivatives play a crucial role in defining the aroma and flavor profiles of various products. The volatilome of hazelnuts, for example, includes pyrrolidine derivatives that contribute to its distinctive aroma. Key odorants such as pyrrolidine compounds are identified through sensory-driven studies, indicating the importance of these molecules in food quality and consumer preference. The manipulation of pyrrolidine derivatives in food processing can enhance the aromatic appeal of food products, underscoring the compound's significance in food science and technology (Squara et al., 2022).
Environmental Biodegradation
Pyrrolidine derivatives are also relevant in environmental science, particularly in the biodegradation and fate of pollutants such as ethyl tert-butyl ether (ETBE) in soil and groundwater. Microorganisms capable of degrading ETBE and its pyrrolidine derivatives have been identified, showcasing the potential for these compounds in bioremediation efforts. Understanding the biodegradation pathways of pyrrolidine derivatives can inform strategies for mitigating the environmental impact of organic pollutants, highlighting the ecological significance of these compounds (Thornton et al., 2020).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
properties
IUPAC Name |
1-[2-(hydroxymethyl)-2-methylbutyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-3-10(2,8-12)7-11-5-4-9(13)6-11/h9,12-13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDARPZOBMMLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CN1CCC(C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethyl-3-hydroxy-2-methylpropyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one](/img/structure/B1445174.png)
![1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1445175.png)






